molecular formula C15H21NO5 B8185963 (2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid CAS No. 141900-24-5

(2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid

Cat. No.: B8185963
CAS No.: 141900-24-5
M. Wt: 295.33 g/mol
InChI Key: GXJGIYFYNRRZGU-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral compound that features a Boc-protected amino group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid typically involves the protection of the amino group using the Boc (tert-butoxycarbonyl) group. The Boc protection is achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of ethers, esters, or other substituted derivatives

Scientific Research Applications

(2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in various biochemical reactions. The hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-Boc-amino-3-phenyl-butyric acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    (2S,3R)-2-Boc-amino-3-(4-methoxy-phenyl)-butyric acid: Contains a methoxy group instead of a hydroxy group, altering its chemical properties and reactivity.

Uniqueness

(2S,3R)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is unique due to the presence of both the Boc-protected amino group and the hydroxyphenyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic and research contexts .

Properties

IUPAC Name

(2S,3R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19)/t9-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJGIYFYNRRZGU-SKDRFNHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180267
Record name rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141900-24-5
Record name rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141900-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.